molecular formula C9H17N B610531 dl-trans-2-Cyclohexyl-cyclopropylamine CAS No. 60176-59-2

dl-trans-2-Cyclohexyl-cyclopropylamine

Cat. No.: B610531
CAS No.: 60176-59-2
M. Wt: 139.242
InChI Key: ONVVLKQGFMQYMT-DTWKUNHWSA-N
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Description

Ro 5-5453 is a monoamine oxidase inhibitor.

Mechanism of Action

Target of Action

Ro 5-5453 is an inhibitor of monoamine oxidase . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, Ro 5-5453 can potentially influence the levels of these neurotransmitters in the brain.

Biochemical Analysis

Biochemical Properties

Ro 5-5453 plays a significant role in biochemical reactions as an inhibitor of monoamine oxidase

Cellular Effects

As an inhibitor of monoamine oxidase, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ro 5-5453 involves its action as an inhibitor of monoamine oxidase . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Detailed studies on these aspects are currently lacking.

Properties

IUPAC Name

(1R,2S)-2-cyclohexylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVVLKQGFMQYMT-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dl-trans-2-Cyclohexyl-cyclopropylamine
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dl-trans-2-Cyclohexyl-cyclopropylamine
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dl-trans-2-Cyclohexyl-cyclopropylamine
Reactant of Route 4
dl-trans-2-Cyclohexyl-cyclopropylamine
Reactant of Route 5
dl-trans-2-Cyclohexyl-cyclopropylamine
Reactant of Route 6
dl-trans-2-Cyclohexyl-cyclopropylamine

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